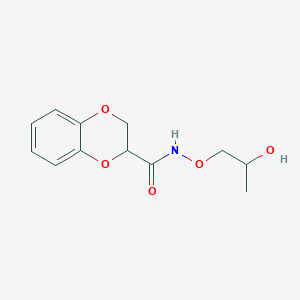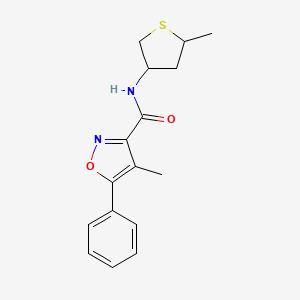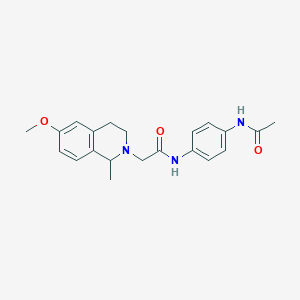![molecular formula C14H22N4O3 B7434715 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of cathinone and has been found to possess stimulant properties. MPHP is a relatively new compound, and research on its properties and effects is still ongoing.
Mechanism of Action
The exact mechanism of action of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid is not yet fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This may contribute to its stimulant effects.
Biochemical and Physiological Effects:
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rats. 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been found to have a similar potency to methamphetamine in inducing hyperactivity.
Advantages and Limitations for Lab Experiments
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been used as a research tool to study the effects of stimulants on the brain. Its potency and stimulant properties make it a useful compound for this purpose. However, its relatively new status as a designer drug means that its long-term effects are not yet fully understood. Additionally, its potential for abuse and addiction may limit its use in lab experiments.
Future Directions
There are several future directions for research on 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that are involved in ADHD. Another area of interest is its potential as a tool for studying the effects of stimulants on the brain. Further research is needed to fully understand the effects of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid and its potential applications.
Synthesis Methods
The synthesis of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid involves the reaction of 4-methylpyrimidine-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-homoserine lactone in the presence of a coupling agent. The resulting product is then treated with hydrazine hydrate to obtain the final product, 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been studied for its potential use as a research tool in the field of neuroscience. It has been found to possess stimulant properties similar to other cathinones, such as methcathinone and mephedrone. 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.
properties
IUPAC Name |
3-[6-[(6-methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-12(18-10-17-11)15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9-10H,2-8H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIYHMFCFDOBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)